molecular formula C8H3F5O2 B1654234 2,4-Difluoro-3-(trifluoromethoxy)benzaldehyde CAS No. 2149602-63-9

2,4-Difluoro-3-(trifluoromethoxy)benzaldehyde

Cat. No.: B1654234
CAS No.: 2149602-63-9
M. Wt: 226.10
InChI Key: XPVMCNNIRWNZCS-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H3F5O2 It is characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-(trifluoromethoxy)benzaldehyde typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzaldehyde ring. One common method includes the reaction of 2,4-difluorobenzaldehyde with trifluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Difluoro-3-(trifluoromethoxy)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-(trifluoromethoxy)benzaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms and the trifluoromethoxy group can enhance its binding affinity to certain enzymes or receptors, making it a valuable tool in biochemical studies. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: The combination of fluorine atoms and a trifluoromethoxy group in 2,4-Difluoro-3-(trifluoromethoxy)benzaldehyde imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2,4-difluoro-3-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c9-5-2-1-4(3-14)6(10)7(5)15-8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVMCNNIRWNZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201236769
Record name Benzaldehyde, 2,4-difluoro-3-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2149602-63-9
Record name Benzaldehyde, 2,4-difluoro-3-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2149602-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2,4-difluoro-3-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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